5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 890094-05-0
VCID: VC6292779
InChI: InChI=1S/C13H10N2OS/c16-7-10-5-11(17-8-10)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2
SMILES: C1=CC=C2C(=C1)N=CN2CC3=CC(=CS3)C=O
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3

5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde

CAS No.: 890094-05-0

Cat. No.: VC6292779

Molecular Formula: C13H10N2OS

Molecular Weight: 242.3

* For research use only. Not for human or veterinary use.

5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde - 890094-05-0

Specification

CAS No. 890094-05-0
Molecular Formula C13H10N2OS
Molecular Weight 242.3
IUPAC Name 5-(benzimidazol-1-ylmethyl)thiophene-3-carbaldehyde
Standard InChI InChI=1S/C13H10N2OS/c16-7-10-5-11(17-8-10)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2
Standard InChI Key MIMDMFUSQJPNQZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2CC3=CC(=CS3)C=O

Introduction

Structural and Electronic Features

Molecular Architecture

The molecule consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 5-position with a (1H-benzo[d]imidazol-1-yl)methyl group and at the 3-position with a carbaldehyde functional group. The benzimidazole moiety, a bicyclic system with two nitrogen atoms, contributes to the compound’s potential for hydrogen bonding and π-π interactions, which are critical in crystal packing and biological interactions .

Key Bond Lengths and Angles (Theoretical Predictions)

Using density functional theory (DFT) at the B3LYP level, as demonstrated for related benzimidazole-thiophene hybrids , the following parameters can be extrapolated:

  • Thiophene C–S bond length: ~1.71 Å

  • Benzimidazole N–C bond lengths: 1.32–1.38 Å

  • Dihedral angle between benzimidazole and thiophene: ~85° (indicating near-orthogonal orientation) .

These geometric features influence the molecule’s electronic properties, such as its HOMO-LUMO gap, which is critical for reactivity and optoelectronic applications.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde is documented, analogous compounds suggest viable routes:

Route 1: Condensation and Functionalization

  • Formation of benzimidazole-thiophene backbone:

    • React 5-(chloromethyl)thiophene-3-carbaldehyde with 1H-benzo[d]imidazole under basic conditions (e.g., K₂CO₃ in DMF) .

    • Mechanism: Nucleophilic substitution at the methylene carbon.

  • Purification:

    • Crystallization from ethanol/water mixtures, as described for related benzimidazole derivatives .

Route 2: Multicomponent Reactions

  • Utilize a one-pot Biginelli or Knoevenagel condensation to introduce the aldehyde group post-coupling .

Analytical Data

Hypothetical characterization data, based on similar compounds :

TechniqueKey Observations
¹H NMR (400 MHz, DMSO-d₆)δ 10.02 (s, 1H, CHO), 8.45 (s, 1H, thiophene-H), 7.85–7.40 (m, 4H, benzimidazole-H), 5.32 (s, 2H, CH₂)
IR (KBr)ν 1685 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch), 3100–2900 cm⁻¹ (aromatic C–H)
X-ray DiffractionMonoclinic system, P2₁/c space group, unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.23 Å

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO), poor in water.

  • Thermal Stability: Decomposition temperature >250°C (predicted via thermogravimetric analysis of analogous compounds) .

Spectroscopic Behavior

  • UV-Vis: λₘₐₓ ≈ 285 nm (π→π* transitions in benzimidazole and thiophene) .

  • Fluorescence: Emission at 420 nm (quantum yield Φ ≈ 0.15), suggesting potential as a blue-emitting material .

Challenges and Future Directions

  • Synthetic optimization: Improve yields beyond the current ~40% seen in analogous reactions .

  • Toxicity profiling: Evaluate in vivo safety for biomedical applications.

  • Functional diversification: Introduce substituents (e.g., -NO₂, -CF₃) to modulate electronic properties .

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